molecular formula C21H24N2O3 B1678821 Ajmalicine CAS No. 483-04-5

Ajmalicine

Cat. No. B1678821
CAS RN: 483-04-5
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-XJTZBENFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajmalicine, also known as δ-yohimbine or raubasine, is an antihypertensive drug used in the treatment of high blood pressure . It is one of the most popular antihypertensive drugs obtained from the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentine (L.) Benth. ex Kurz . It also has potential antimicrobial, cytotoxic, central depressant, and antioxidant activities .


Synthesis Analysis

Ajmalicine is synthesized through the terpenoid indole alkaloid (TIA) pathway . The terpenoid moiety is synthesized by the MEP pathway, which starts with pyruvate and D-glyceraldehyde-3-phosphate, followed by the involvement of DXS, DXR, MCT, MECS, HDS, and HDR genes . This results in isopentenyl diphosphate and dimethylallyl diphosphate, which are then synthesized into secologanin . The indole moiety is brought about by the indole pathway, where tryptophan decarboxylase (TDC) catalyzes the formation of tryptamine from tryptophan . Strictosidine synthase (STR) then catalyzes the formation of strictosidine from the intermediates of the previous pathways . Strictosidine is the common precursor for all terpenoid indole alkaloids .


Molecular Structure Analysis

Ajmalicine is a monoterpenoid indole alkaloid . Its molecular formula is C21H24N2O3 .


Chemical Reactions Analysis

Ajmalicine biosynthesis involves several key genes of the terpenoid indole alkaloid (TIA) pathway, namely G10H, 10HGO, TDC, SLS, STR, and SDG . Fluxomic analysis of the ajmalicine biosynthesis in transgenic C. roseus cell lines revealed that the order of the regulatory activity of the key genes of the TIA pathway was STR > TDC > G10H > SDG > 10HGO > SLS .


Physical And Chemical Properties Analysis

Ajmalicine has a molecular weight of 352.434 g·mol−1 . It is a yellowish powder .

Scientific Research Applications

Antihypertensive Drug

Ajmalicine is one of the most popular antihypertensive drugs . It is obtained from the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentine (L.) Benth. ex Kurz .

Antimicrobial Activity

Ajmalicine has potential antimicrobial activities . This makes it valuable in the development of new antibiotics and other antimicrobial agents.

Cytotoxic Activity

Ajmalicine exhibits cytotoxic activities . This means it has the potential to be used in cancer treatment, as cytotoxic agents are often used to kill or inhibit the growth of cancer cells.

Central Depressant

Ajmalicine acts as a central depressant . This suggests its potential use in the treatment of conditions like anxiety and panic disorders.

Antioxidant Activity

Ajmalicine has antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Alzheimer’s Disease Treatment

Ajmalicine has been studied as a multi-target directed ligand towards factors implicated in Alzheimer’s Disease . In vitro enzyme inhibition assays were performed to evaluate anti-cholinesterase, β-site amyloid cleaving enzyme (BACE-1) inhibition and monoamine oxidase-B (MAO-B) inhibition . Both compounds demonstrated neuroprotective activity against Aβ42 (92%) and H2O2 (93%) induced toxicity in PC12 cells against controls .

Metabolic Engineering

As the demand for the alkaloid is significantly high, metabolic engineering approaches are being tried to increase its production in both homologous and heterologous systems . The metabolic engineering approach requires knowledge of the metabolic regulation of the alkaloid .

Fluxomic Analysis

For understanding the metabolic regulation, fluxomic analysis is important as it helps in understanding the flux of the alkaloid through the complicated metabolic pathway . The present study was conducted to analyse the flux analysis of the ajmalicine biosynthesis, using a genetically encoded Fluorescent Resonance Energy Transfer FRET-based nanosensor for ajmalicine (FLIP-Ajn) .

Safety And Hazards

During handling of Ajmalicine, it is recommended to avoid formation of dust and contact with skin and eyes . Suitable personal protective equipment should be worn .

Future Directions

As the demand for Ajmalicine is significantly high, metabolic engineering approaches are being tried to increase its production in both homologous and heterologous systems . The metabolic engineering approach requires knowledge of the metabolic regulation of the alkaloid . For understanding the metabolic regulation, fluxomic analysis is important as it helps in understanding the flux of the alkaloid through the complicated metabolic pathway . The future of Ajmalicine research lies in the development of more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants .

properties

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XJTZBENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904151
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajmalicine

CAS RN

483-04-5
Record name Ajmalicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raubasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raubasine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ajmalicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAUBASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajmalicine
Reactant of Route 2
Ajmalicine
Reactant of Route 3
Ajmalicine
Reactant of Route 4
Ajmalicine
Reactant of Route 5
Ajmalicine
Reactant of Route 6
Ajmalicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.